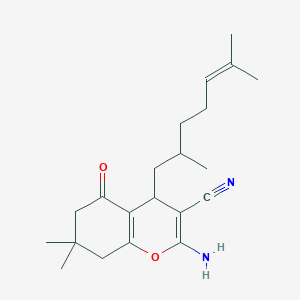![molecular formula C19H21N5O2 B4063050 N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4063050.png)
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
Vue d'ensemble
Description
The compound “N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of both a pyridine and a triazole ring suggests that the compound may have interesting electronic properties. The methoxy and methyl groups may also influence the compound’s overall reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and triazole rings, as well as the amide group. These groups are all capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and triazole rings could influence the compound’s solubility and stability .Applications De Recherche Scientifique
Benzamide Derivatives in Medical Diagnostics
Scintigraphic Detection of Melanoma Metastases : A study by Maffioli et al. (1994) explored the use of a radiolabeled benzamide derivative, [iodine-123]-(S)-IBZM, for detecting melanoma metastases. This research highlights the potential of benzamide derivatives in imaging applications, specifically for identifying cutaneous lesions and metastases in melanoma patients through scintigraphy. The study indicates that the tracer's uptake in melanoma could either be due to binding to membrane receptors or interactions with intracellular structures, suggesting a promising avenue for diagnostic imaging in oncology (Maffioli et al., 1994).
Sigma Receptor Scintigraphy for Breast Cancer : Another study by Caveliers et al. (2002) investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors. The tracer's accumulation in breast tumors is attributed to its preferential binding to sigma receptors, which are overexpressed on breast cancer cells. This study exemplifies the potential of benzamide derivatives in aiding the noninvasive assessment of tumor proliferation, thereby contributing to the diagnostic process in breast cancer (Caveliers et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-9-20-17(14(2)18(13)26-4)10-23(3)19(25)15-5-7-16(8-6-15)24-11-21-22-12-24/h5-9,11-12H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGSMLDHHIOXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN(C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[({[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4062975.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B4062986.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4062987.png)
![2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062993.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4062999.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063011.png)
![methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B4063014.png)
![N-[2-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)ethyl]acetamide](/img/structure/B4063026.png)
![4-{1-[(1-benzyl-1H-pyrazol-3-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4063034.png)

![4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4063043.png)

![N-cyclopentyl-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4063067.png)
